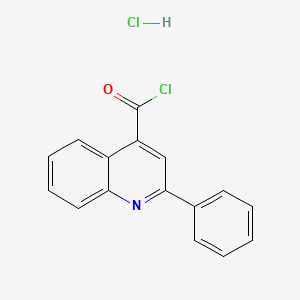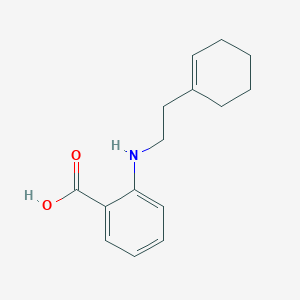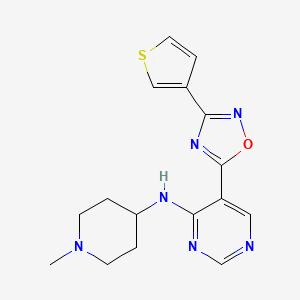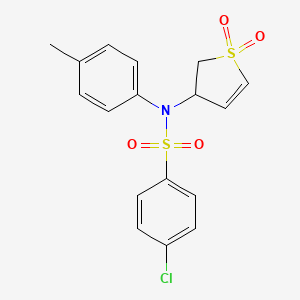![molecular formula C17H21N3O2 B2431111 1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide CAS No. 1796910-01-4](/img/structure/B2431111.png)
1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazole is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring . It’s an important structural motif in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from 2-aminophenol and carboxylic acids in the presence of phosphorus oxychloride . The reaction involves cyclization and dehydration .
Molecular Structure Analysis
The benzoxazole moiety is a planar, aromatic, and heterocyclic system. It’s a structural isostere of nucleic bases adenine and guanine, which allows it to interact easily with biological receptors .
Chemical Reactions Analysis
The reactivity of benzoxazole derivatives can vary depending on the substitution pattern. For instance, the presence of electron-withdrawing groups can enhance antimicrobial activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzoxazole derivative would depend on its exact structure. Generally, benzoxazoles are stable compounds. They can exhibit fluorescence, making them useful in certain applications .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Prediction
- A study by Kharchenko et al. (2008) discusses the synthesis of novel bicyclic systems related to the structure of 1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide. Using methods like IR, 1H NMR, and liquid chromato-mass spectrometry, they confirmed the structures of these compounds and presented predictions of their biological activity. This suggests potential applications in drug discovery and development (Kharchenko, Detistov, & Orlov, 2008).
Synthesis for Potential Antipsychotic Agents
- Norman et al. (1996) evaluated heterocyclic analogues of 1192U90, including compounds similar to 1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide, as potential antipsychotic agents. They assessed these compounds for their binding to dopamine and serotonin receptors and their ability to antagonize apomorphine-induced responses in mice (Norman, Navas, Thompson, & Rigdon, 1996).
Antibacterial Applications
- Palkar et al. (2017) designed and synthesized novel analogs related to 1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings indicate potential applications in developing new antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Antioxidant Activity
- Tumosienė et al. (2019) synthesized a series of derivatives, including those related to 1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide, and screened them for antioxidant activity. Some compounds were found to be potent antioxidants, suggesting their potential use in oxidative stress-related conditions (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Nootropic Activity
- Valenta et al. (1994) researched the transformation of compounds including 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine and its derivatives, assessing them for nootropic (cognitive enhancing) activity. This indicates potential applications in cognitive disorders or as cognitive enhancers (Valenta, Urban, Taimr, & Polívka, 1994).
Safety And Hazards
Propiedades
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(18-12-6-1-2-7-12)14-9-5-11-20(14)17-19-13-8-3-4-10-15(13)22-17/h3-4,8,10,12,14H,1-2,5-7,9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNRQERRSYHPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431029.png)
![N-methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431031.png)



![2-[[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2431039.png)


![3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2431042.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2431043.png)
![Tert-butyl 4-[(2S,3R)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-6-oxopiperidin-2-yl]piperidine-1-carboxylate](/img/structure/B2431044.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide](/img/structure/B2431045.png)
